molecular formula C19H18N6O3 B2492184 (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2034998-10-0

(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2492184
CAS No.: 2034998-10-0
M. Wt: 378.392
InChI Key: MSUIVXZJDINSDP-DUXPYHPUSA-N
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Description

(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
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Biological Activity

(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazolo[4,3-a]pyrazine moiety
  • Pyrrolidine ring
  • Benzo[d][1,3]dioxole group
    This unique arrangement is expected to confer specific biological properties.
PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₃
Molecular Weight342.35 g/mol
CAS Number[insert CAS number here]
SolubilitySoluble in DMSO and DMF

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazolo[4,3-a]pyrazine Ring : Achieved through cyclization reactions.
  • Pyrrolidine Moiety Introduction : Via nucleophilic substitution.
  • Acrylamide Formation : By reacting with appropriate acylating agents.

Biological Activity

The biological activity of this compound has been evaluated in various studies.

The compound likely interacts with specific biological targets such as:

  • Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : Potential modulation of receptor activity could lead to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibits cancer cell proliferation
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveReduces neuroinflammation in models

Case Studies

Several studies have explored the efficacy and safety of this compound:

  • Antitumor Activity : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : In animal models of neurodegeneration, this compound showed promise in reducing markers of inflammation and oxidative stress in the brain.

Scientific Research Applications

Research indicates that (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide exhibits significant biological activity through various mechanisms:

  • Antibacterial Activity : Studies have demonstrated that derivatives of triazolo[4,3-a]pyrazines possess antibacterial properties. For instance, compounds similar to this one have shown effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is often attributed to their ability to interact with bacterial enzymes or receptors.
  • Anticancer Potential : The presence of the triazolo[4,3-a]pyrazine core in similar compounds has been linked to anticancer activity. These compounds can interfere with cancer cell proliferation by modulating signaling pathways or inducing apoptosis .
  • Anti-inflammatory Effects : Some studies have suggested that triazolo derivatives exhibit anti-inflammatory properties by inhibiting specific inflammatory mediators .

Case Studies

Several case studies highlight the applications of compounds related to this compound:

  • Antibacterial Evaluation : A study evaluated a series of triazolo derivatives for antibacterial activity using the microbroth dilution method. Some compounds showed MIC values comparable to established antibiotics like ampicillin . This indicates potential for development as new antibacterial agents.
  • Cancer Cell Line Studies : Research on similar triazolo compounds demonstrated their ability to inhibit growth in various cancer cell lines through cell cycle arrest and apoptosis induction . This suggests a promising avenue for anticancer drug development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-17(4-2-13-1-3-15-16(9-13)28-12-27-15)22-14-5-7-24(10-14)18-19-23-21-11-25(19)8-6-20-18/h1-4,6,8-9,11,14H,5,7,10,12H2,(H,22,26)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUIVXZJDINSDP-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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